6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound features a pyrimidine core substituted with a cyclopropyl group and an azetidinyl-pyrazine moiety. Its unique structure makes it a candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
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Step 1: Preparation of Cyclopropyl-Pyrimidine Intermediate
- React cyclopropylamine with 4-chloropyrimidine in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in an appropriate solvent like ethanol.
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Step 2: Formation of Azetidinyl-Pyrazine Intermediate
- Synthesize the azetidinyl-pyrazine moiety by reacting pyrazine-2-carboxylic acid with azetidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature in a solvent like dichloromethane.
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Step 3: Coupling Reaction
- Couple the cyclopropyl-pyrimidine intermediate with the azetidinyl-pyrazine intermediate using a palladium catalyst in the presence of a base.
- Reaction conditions: Reflux in a solvent like toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to other similar compounds, it shows superior cytotoxic activities against certain cancer cell lines, making it a promising candidate for further development .
Properties
IUPAC Name |
6-cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-2-10(1)12-5-13(18-9-17-12)19-11-7-20(8-11)14-6-15-3-4-16-14/h3-6,9-11H,1-2,7-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCZIGMTLMZJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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